

4-amino-N-(4-chlorophenyl)benzenesulfonamide

literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-amino-N-(4-chlorophenyl)benzenesulfonamide
Cat. No.:	B094786

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An In-Depth Technical Guide to **4-amino-N-(4-chlorophenyl)benzenesulfonamide**:
Synthesis, Properties, and Biological Context

Abstract

This technical guide provides a comprehensive overview of **4-amino-N-(4-chlorophenyl)benzenesulfonamide**, a molecule of significant interest within the field of medicinal chemistry. While direct biological data on this specific compound is nascent, its structural architecture, featuring the classic benzenesulfonamide core, positions it as a valuable scaffold and a precursor for pharmacologically active agents. This document delves into its physicochemical properties, outlines a detailed synthetic protocol, and explores its potential biological activities by examining structurally related analogs. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis and potential applications, grounded in authoritative references.

Introduction

The benzenesulfonamide moiety is a cornerstone pharmacophore in drug discovery, renowned for its presence in a wide array of therapeutic agents, from antibacterial drugs (sulfa drugs) to diuretics, and inhibitors of enzymes like carbonic anhydrase and cyclooxygenase. Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, and its capacity to mimic a carboxylate or phosphate group, thereby interacting with various biological targets.

4-amino-N-(4-chlorophenyl)benzenesulfonamide (CAS: 16803-92-2) is a distinct member of this class. It combines the primary aminobenzenesulfonamide group, critical for carbonic anhydrase inhibition, with a 4-chlorophenyl substituent, a common feature in kinase and other enzyme inhibitors that often enhances binding affinity through hydrophobic and halogen-bonding interactions. This guide synthesizes the available chemical data and places the molecule in a broader biological context, highlighting its potential as a research chemical and a foundational building block for novel therapeutics.[\[1\]](#)

Physicochemical Properties and Identification

A precise understanding of a compound's properties is fundamental to its application in research and development. The key identifiers and physicochemical characteristics of **4-amino-N-(4-chlorophenyl)benzenesulfonamide** are summarized below.

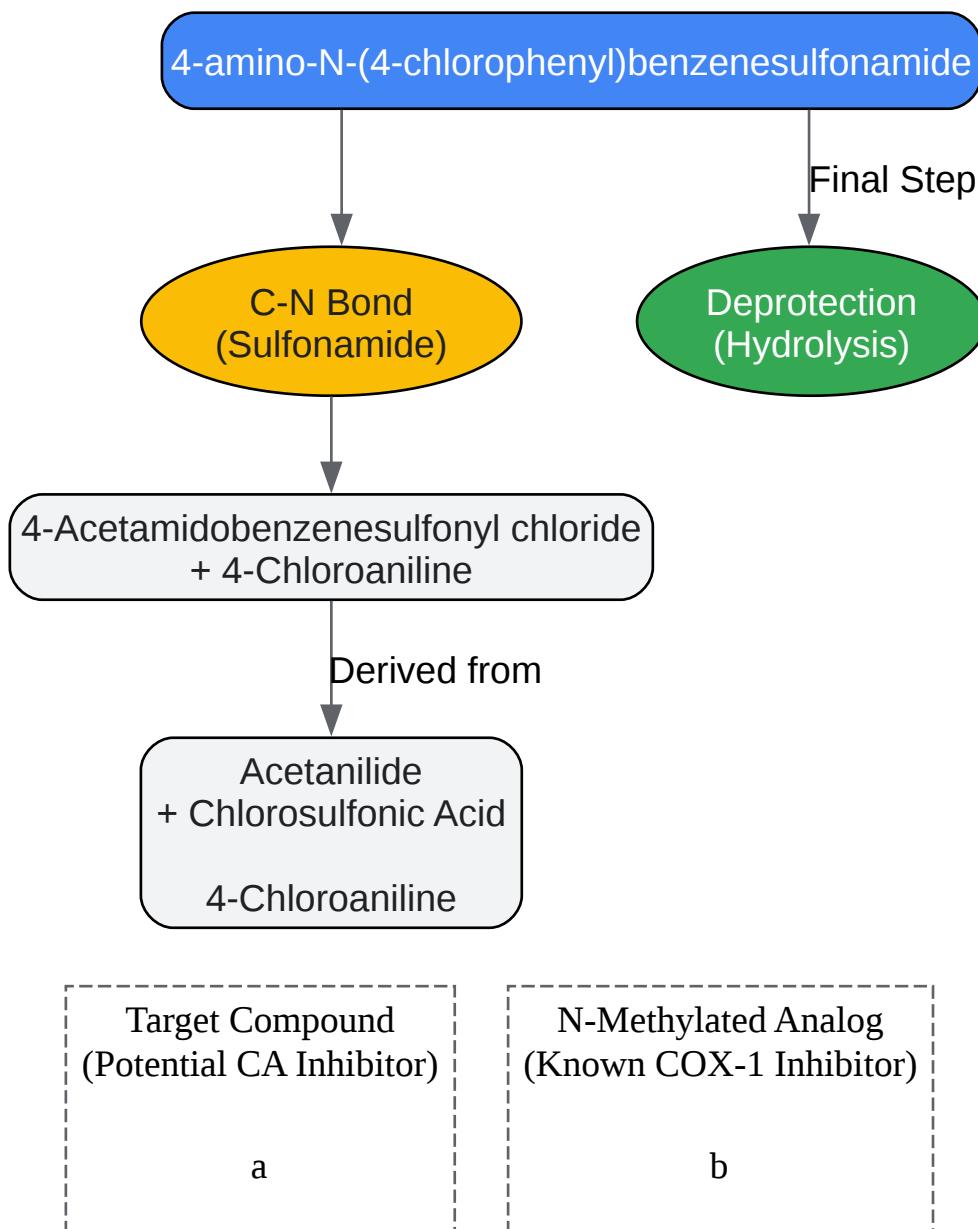
Property	Value	Source
CAS Number	16803-92-2	[2] [3]
Molecular Formula	$C_{12}H_{11}ClN_2O_2S$	[2] [3] [4] [5]
Molecular Weight	282.75 g/mol	[2] [5]
IUPAC Name	4-amino-N-(4-chlorophenyl)benzenesulfonamide	[2]
Synonyms	N-(4-Chlorophenyl)-4-aminobenzenesulfonamide	[4]
Appearance	Solid	[4]
logP (Computed)	2.723	[5]
Enthalpy of Fusion	$23.80 \pm 0.50 \text{ kJ/mol}$	[5]
Boiling Point (Computed)	745.19 K	[5]
Melting Point (Computed)	$467.90 \pm 0.20 \text{ K}$	[5]

Synthesis and Characterization

The synthesis of **4-amino-N-(4-chlorophenyl)benzenesulfonamide** is a multi-step process that relies on established sulfonamide chemistry. The primary challenge is the selective reaction at the sulfonamide linkage without interfering with the aromatic amino group, which necessitates the use of a protecting group strategy.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the sulfonamide bond. This reveals two key starting materials: a protected 4-aminobenzenesulfonyl chloride and 4-chloroaniline. The protecting group on the amino function (e.g., an acetyl group) is crucial to prevent self-reaction and direct the synthesis.



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Caption: Structural comparison of the title compound and its N-methylated COX-1 inhibitor analog.

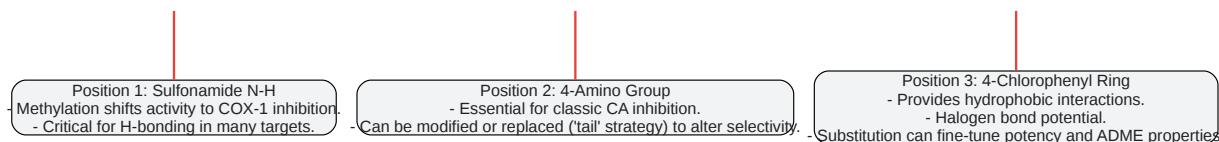
Role as a Scaffold in Modern Drug Discovery

The title compound serves as an excellent starting point or building block for more complex molecules. For instance, recent research has shown that benzenesulfonamide derivatives can act as potent inhibitors of the Wnt/β-catenin signaling pathway, a critical target in colorectal

cancer. [6] A novel inhibitor, N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, demonstrates how the core structure can be elaborated to achieve high potency and metabolic stability. [6] This underscores the value of **4-amino-N-(4-chlorophenyl)benzenesulfonamide** in fragment-based drug design and lead optimization campaigns.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of its analogs, key points on the molecule can be identified for modification to tune its biological activity.



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Caption: Key modification points for SAR studies.

Conclusion and Future Directions

4-amino-N-(4-chlorophenyl)benzenesulfonamide is a chemically tractable molecule with significant, albeit largely unexplored, therapeutic potential. Its synthesis is straightforward, and its structure contains key pharmacophoric elements that suggest activity against important enzyme classes like carbonic anhydrases and cyclooxygenases.

Future research should focus on:

- Systematic Biological Screening: The compound should be profiled against panels of human carbonic anhydrase isoforms and COX-1/COX-2 enzymes to definitively establish its primary biological targets and selectivity.

- Derivative Synthesis: A library of analogs should be synthesized based on the SAR insights, modifying the amino and chlorophenyl groups to optimize potency and selectivity for a chosen target.
- Structural Biology: Co-crystallization studies of the compound or its optimized derivatives with their target enzymes would provide invaluable insight into the specific molecular interactions driving its activity.

As a readily accessible chemical scaffold, **4-amino-N-(4-chlorophenyl)benzenesulfonamide** remains a valuable tool for chemists and pharmacologists aiming to develop next-generation enzyme inhibitors.

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- To cite this document: BenchChem. [4-amino-N-(4-chlorophenyl)benzenesulfonamide literature review]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094786#4-amino-n-4-chlorophenyl-benzenesulfonamide-literature-review]

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